molecular formula C26H16O7 B285150 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate

3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B285150
M. Wt: 440.4 g/mol
InChI Key: JTHIIUJRIRJEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-derivative, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, thereby reducing inflammation. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage, thereby protecting against various diseases such as cancer, diabetes, and cardiovascular diseases. It also has a neuroprotective effect, reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its solubility and stability may pose challenges in certain experiments.

Future Directions

There are several future directions for research on 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate. These include the development of novel drugs for the treatment of various diseases, the exploration of its potential as a diagnostic tool, and the investigation of its role in epigenetic regulation. Further studies are also needed to determine its pharmacokinetics, pharmacodynamics, and safety profile in humans.
In conclusion, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research, and its high potency, selectivity, and low toxicity make it an attractive option for drug development. Further studies are needed to fully understand its mechanisms of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-4-chromone with 4-methylphenol in the presence of a base, followed by esterification with ethyl chloroformate. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to yield the final product.

Scientific Research Applications

The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.

properties

Molecular Formula

C26H16O7

Molecular Weight

440.4 g/mol

IUPAC Name

[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C26H16O7/c1-15-6-8-17(9-7-15)31-23-14-30-22-13-18(10-11-19(22)24(23)27)32-25(28)20-12-16-4-2-3-5-21(16)33-26(20)29/h2-14H,1H3

InChI Key

JTHIIUJRIRJEQB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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